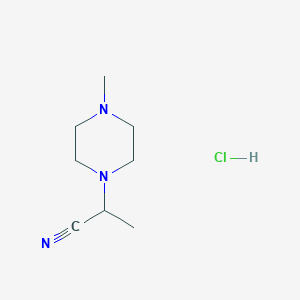

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

Description

Historical Context and Compound Classification

The development of piperazine chemistry traces its origins to the late nineteenth century, when the parent piperazine compound was first synthesized and characterized. Piperazine exists as an organic compound with the formula (CH₂CH₂NH)₂, structurally described as cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen atoms. The systematic nomenclature reflects the chemical similarity with piperidine, with the -az- infix indicating the presence of an additional nitrogen atom compared to piperidine structures.

Substituted derivatives of piperazine constitute a broad class of chemical compounds, with many piperazines demonstrating useful pharmacological properties. The classification of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride places it within the aliphatic nitriles category, specifically as a piperazine derivative containing both methylated piperazine and propanenitrile functional groups. This classification reflects the compound's dual nature, incorporating both the six-membered nitrogen heterocycle characteristic of piperazines and the linear nitrile functionality.

Table 1: Chemical Classification and Structural Data

The historical development of piperazine derivatives has been driven by their remarkable diversity in biological activities and synthetic accessibility. Piperazines rank as the third most common nitrogen heterocycle in drug discovery, prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer and antidepressant properties. The structural characteristics of piperazine, defined by the 1,4-relationship of the two nitrogen atoms within the six-membered ring, provide unique pharmacological and pharmacokinetic advantages.

Significance in Chemical Research and Development

The significance of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride in chemical research and development stems from its multifaceted applications across pharmaceutical chemistry, materials science, and synthetic methodology development. The compound features a piperazine ring, which constitutes a common structural motif in various bioactive molecules, with the presence of the propanenitrile group contributing to its potential as a building block for drug development.

Contemporary research has demonstrated that nitrogen heterocycles constitute the most important structural motifs in medicinal chemistry and pharmaceuticals, comprising more than 75% of Food and Drug Administration approved drugs. Within this context, piperazine has been positioned as a privileged structure in drug design, forming the foundation for numerous biologically active compounds. The two nitrogen atoms within the piperazine ring improve the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond donors and acceptors, thereby tuning interactions with biological receptors while increasing water solubility and bioavailability.

The compound's synthetic versatility enables various chemical transformations, including nucleophilic substitution reactions, oxidation processes, and reduction procedures. These reaction pathways facilitate the preparation of diverse derivatives and analogs, expanding the chemical space available for structure-activity relationship studies and lead compound optimization. The ability to modify both the piperazine nitrogen positions and the propanenitrile group provides synthetic chemists with multiple strategies for structural elaboration.

Table 2: Research Applications and Synthetic Utility

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Pharmaceutical Intermediate | Building block for drug development | Enables structure-activity studies |

| Synthetic Methodology | Template for reaction development | Advances synthetic chemistry |

| Biological Studies | Cellular process investigation | Elucidates mechanism of action |

| Chemical Biology | Probe compound development | Facilitates target identification |

Recent advances in piperazine chemistry have focused on carbon-hydrogen functionalization strategies, with approximately 20% of piperazines currently utilized in medicinal chemistry research featuring additional substituents on the carbon atoms of the piperazine ring. This trend reflects the growing recognition that carbon substitution patterns significantly influence biological activity and selectivity profiles.

Theoretical Framework for Piperazine Derivatives Analysis

The theoretical framework for analyzing piperazine derivatives encompasses multiple analytical approaches, including quantitative structure-activity relationship studies, computational modeling, and spectroscopic characterization methods. These methodologies provide comprehensive insights into the relationship between molecular structure and biological activity, enabling rational drug design strategies and synthetic optimization.

Quantitative structure-activity relationship analysis has proven particularly valuable for understanding the biological properties of piperazine derivatives. Recent investigations have developed statistically significant two-dimensional quantitative structure-activity relationship models for aryl alkanol piperazine derivatives, achieving correlation coefficients exceeding 0.924 and cross-validated correlation coefficients greater than 0.870. These models identified specific molecular descriptors that influence serotonin and noradrenaline reuptake inhibition activities, providing valuable guidance for antidepressant drug design.

The molecular field analysis approach has complemented two-dimensional quantitative structure-activity relationship studies by investigating three-dimensional structural requirements for favorable receptor-drug interactions. This methodology provides detailed information about the spatial distribution of electrostatic and steric effects, enabling the characterization and differentiation of binding sites. Such analyses have proven instrumental in understanding the substitutional requirements for optimal biological activity.

Conformational analysis represents another critical component of the theoretical framework for piperazine derivatives. Nuclear magnetic resonance spectroscopy studies have revealed that nitrogen-functionalized piperazines exist as conformers at room temperature due to restricted rotation of partial amide double bonds. Temperature-dependent nuclear magnetic resonance investigations have identified two distinct coalescence points, with activation energy barriers calculated between 56 and 80 kilojoules per mole.

Table 3: Analytical Methods and Theoretical Approaches

| Method | Application | Key Insights |

|---|---|---|

| Two-dimensional Quantitative Structure-Activity Relationship | Activity prediction | Identifies critical molecular descriptors |

| Three-dimensional Quantitative Structure-Activity Relationship | Spatial requirement analysis | Reveals binding site characteristics |

| Nuclear Magnetic Resonance Spectroscopy | Conformational analysis | Elucidates dynamic behavior |

| Computational Modeling | Structure optimization | Predicts physicochemical properties |

The integration of computational and experimental approaches has enabled detailed mechanistic understanding of piperazine derivative behavior. Molecular docking studies have provided insights into protein-ligand interactions, while quantum chemical calculations have illuminated electronic structure relationships and reactivity patterns. These theoretical foundations continue to guide synthetic efforts and biological evaluations.

Research Objectives and Scope

The research objectives for investigating 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride encompass multiple interconnected goals, ranging from fundamental chemical characterization to applied pharmaceutical development. The primary objective involves comprehensive structural and physicochemical characterization of the compound, including detailed analysis of its thermal properties, spectroscopic behavior, and chemical reactivity patterns.

Synthetic methodology development represents a secondary objective, focusing on optimization of preparation routes and exploration of novel synthetic transformations. The compound can be synthesized through various chemical reactions, often involving piperazine derivatives and nitriles, with the choice of reagents, solvents, and reaction conditions significantly influencing yield and purity. Direct alkylation approaches involve the reaction of piperazine with propanenitrile in the presence of base catalysts, while multi-step synthesis strategies enable more complex structural modifications.

The scope of investigation extends to biological activity evaluation, examining the compound's interactions with specific receptors and enzymes in biological systems. Studies utilizing radiolabeled compounds and receptor affinity assays provide quantitative data on binding characteristics and selectivity profiles. The biological activity of piperazine derivatives is often attributed to their interaction with specific molecular targets, necessitating comprehensive mechanistic studies.

Table 4: Research Scope and Methodological Approaches

| Research Area | Specific Goals | Methodological Framework |

|---|---|---|

| Chemical Characterization | Structure-property relationships | Spectroscopic and analytical methods |

| Synthetic Development | Reaction optimization | Systematic synthetic methodology |

| Biological Evaluation | Activity assessment | Biochemical and pharmacological assays |

| Mechanistic Studies | Target identification | Molecular biology approaches |

Future research directions include the development of structure-activity relationship models specific to this compound class, investigation of metabolic stability and biotransformation pathways, and exploration of potential therapeutic applications. The compound's unique structural features, combining methylated piperazine with propanenitrile functionality, provide opportunities for discovering novel biological activities and developing innovative synthetic methodologies.

The research scope also encompasses environmental and industrial considerations, including evaluation of synthetic scalability, process optimization, and waste minimization strategies. These practical aspects are essential for translating laboratory discoveries into commercially viable applications, whether in pharmaceutical manufacturing or specialty chemical production.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLHAMGGGXIJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CCN(CC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221725-29-6 | |

| Record name | 1-Piperazineacetonitrile, α,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis

The synthesis of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride typically involves the reaction of 4-methylpiperazine with propanenitrile under specific conditions. This reaction is usually conducted in an organic solvent, such as dichloromethane, with the temperature carefully controlled to maximize the yield of the desired product. Following the reaction, purification steps are implemented to obtain the hydrochloride salt form of the compound, as this salt is more stable and easier to handle.

Reaction Conditions

To ensure the formation of the desired product, the reaction is carried out under controlled conditions. These conditions may include:

Solvent: Dichloromethane is often used as the organic solvent.

Temperature: The temperature is carefully controlled to ensure optimal reaction kinetics and minimize side reactions.

Purification: The resulting product is purified to obtain the hydrochloride salt form, enhancing its stability and ease of handling.

Chemical Reactions

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to an amine.

Nucleophilic Substitution: Suitable nucleophiles and specific reaction conditions can perform nucleophilic substitution reactions.

Data Table

The table below presents key data regarding the compound 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride:

| Property | Value |

|---|---|

| CAS No. | 1221725-29-6 |

| Molecular Formula | C8H16ClN3 |

| Molecular Weight | 189.68 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanenitrile; hydrochloride |

| Standard InChI | InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H |

| Standard InChIKey | HVLHAMGGGXIJHX-UHFFFAOYSA-N |

| SMILES | CC(C#N)N1CCN(CC1)C.Cl |

| Canonical SMILES | CC(C#N)N1CCN(CC1)C.Cl |

| PubChem Compound ID | 47002655 |

| Date Last Modified | Aug 16 2023 |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride has been investigated for its potential as a pharmaceutical agent. It is known to exhibit properties that may be beneficial in the treatment of various conditions, including cancer and inflammatory diseases. Its structural characteristics make it a candidate for further optimization in drug design .

Targeting Specific Pathways

Research indicates that compounds related to 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can selectively inhibit certain biological pathways. For instance, it has been associated with the inhibition of Janus Kinases (JAK1 and JAK2), which are crucial in the signaling pathways related to immune responses and hematopoiesis. This inhibition is particularly relevant in the context of myelofibrosis and other hematological malignancies .

Case Study 1: Inhibition of JAK Pathway

A study highlighted the efficacy of compounds similar to 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride in inhibiting the JAK/STAT signaling pathway. The inhibition of JAK1 and JAK2 was shown to reduce cytokine signaling, which is often dysregulated in cancer patients. This suggests a potential therapeutic application for treating myelofibrosis and other related disorders .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of derivatives of this compound. In murine models, these derivatives demonstrated significant reductions in inflammation markers, indicating their potential use as anti-inflammatory agents. The study emphasized the need for further pharmacokinetic optimization to enhance oral bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine Hydrochloride Derivatives

Key Observations :

Nitrile vs.

Aromatic vs.

Hydrochloride Salts : All compounds form hydrochloride salts, enhancing stability and crystallinity, a common feature in pharmaceutical intermediates .

Research and Industrial Relevance

- Drug Development : Piperazine nitriles are explored in anticancer and antiviral agents due to their ability to modulate enzyme activity .

- Structural Versatility : The methylpiperazine moiety improves solubility and bioavailability in drug candidates, as seen in cetirizine hydrochloride derivatives .

Biological Activity

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 174.67 g/mol

- IUPAC Name : 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

This compound features a piperazine ring, which is known for its biological activity, particularly in pharmacological contexts.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride, exhibit antimicrobial properties. In a study evaluating various piperazine derivatives against Mycobacterium tuberculosis, compounds with similar structures showed promising minimum inhibitory concentrations (MICs), suggesting potential efficacy against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Compound A | 4 | M. tuberculosis |

| Compound B | 8 | E. coli |

| 2-(4-Methylpiperazin-1-yl)propanenitrile HCl | TBD | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. For instance, a related compound demonstrated inhibition of tumor growth in xenograft models .

The mechanism of action for 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.

- Receptor Binding : It is hypothesized that the piperazine moiety facilitates binding to neurotransmitter receptors, potentially influencing neurological pathways.

Case Study: Antimicrobial Efficacy

In a recent study exploring the efficacy of various piperazine derivatives against multidrug-resistant tuberculosis (MDR-TB), researchers synthesized several compounds, including derivatives of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride. The study found that certain modifications enhanced antimicrobial activity significantly .

Case Study: Anticancer Properties

Another investigation focused on the anticancer potential of piperazine derivatives highlighted the ability of similar compounds to induce apoptosis in cancer cell lines. The findings suggested that structural modifications could lead to improved selectivity and potency against specific cancer types .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key optimization parameters include:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Maintain 60–80°C to balance reaction rate and byproduct formation. | |

| pH | Use alkaline conditions (pH 9–11) to deprotonate the amine for nucleophilic attack. | |

| Solvent | Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency. | |

| Stoichiometry | A 1.2–1.5 molar excess of N-methylpiperazine ensures complete substitution. |

Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: Characterization requires a combination of spectroscopic, chromatographic, and thermal methods:

Q. What are the critical safety protocols for handling this compound in the laboratory?

Answer: While specific hazard data for this compound is limited, safety measures for structurally similar piperazine derivatives include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Storage: Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

- Waste Disposal: Segregate as hazardous chemical waste and consult institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in biological activity (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in:

- Assay Conditions: Standardize pH, temperature, and ionic strength across studies .

- Purity: Use HPLC to confirm >95% purity, as impurities (e.g., unreacted starting materials) can skew results .

- Solubility: Pre-dissolve the compound in DMSO or saline to ensure uniform distribution in aqueous buffers .

- Control Experiments: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .

Q. What advanced techniques are used to study the compound’s structural and electronic properties?

Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .

- Computational Modeling: Density Functional Theory (DFT) calculations predict electrostatic potential surfaces and reaction pathways .

- Solid-State NMR: Analyze piperazine ring dynamics and chloride ion interactions .

Example structural data from analogous compounds:

| Bond Angle (°) | Atom Pair | Significance |

|---|---|---|

| 118.30 | C43–C44–C45 | Indicates sp² hybridization in aromatic systems. |

| 179.97 | N21–C22–H22A | Suggests rigid piperazine conformation. |

Q. How can researchers address low yields in the final hydrogenation step of the synthesis?

Answer: Low yields during hydrogenation (e.g., nitro-to-amine reduction) may result from:

- Catalyst Deactivation: Use fresh palladium-on-carbon (Pd/C) or Raney nickel .

- Incomplete Gas Purge: Ensure thorough nitrogen purging to remove oxygen before introducing hydrogen .

- Side Reactions: Add scavengers (e.g., ethylenediamine) to sequester reactive intermediates .

Optimization example:

| Variable | Optimal Range | Outcome |

|---|---|---|

| H₂ Pressure | 30–50 psi | Balances reaction rate and safety. |

| Temperature | 25–40°C | Prevents over-reduction to byproducts. |

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C for hydrochloride salts) .

- Forced Degradation: Expose to heat, light, and humidity to identify degradation products .

Q. How can the compound’s interactions with biological targets be systematically investigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.